molecular formula C9H9BrClNO B13718841 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone

1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone

Cat. No.: B13718841
M. Wt: 262.53 g/mol
InChI Key: NHLQXUSPUNABNZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone is an organic compound that belongs to the class of pyridyl ketones. These compounds are characterized by the presence of a pyridine ring substituted with various functional groups. The specific structure of this compound includes a bromine and chlorine atom on the pyridine ring, making it a halogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone typically involves the halogenation of a pyridine derivative followed by a Friedel-Crafts acylation reaction. The general steps are:

    Halogenation: Starting with 3-pyridyl compounds, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions.

    Friedel-Crafts Acylation: The halogenated pyridine is then subjected to Friedel-Crafts acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone would depend on its specific application. In biochemical contexts, it might interact with specific enzymes or receptors, altering their activity. The presence of halogens can influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-pyridyl)-2-methyl-1-propanone
  • 1-(6-Chloro-3-pyridyl)-2-methyl-1-propanone
  • 1-(4-Bromo-6-chloro-3-pyridyl)-1-propanone

Uniqueness

The unique combination of bromine and chlorine atoms on the pyridine ring, along with the specific positioning of the ketone and methyl groups, gives 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone distinct chemical and physical properties

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(4-bromo-6-chloropyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3

InChI Key

NHLQXUSPUNABNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN=C(C=C1Br)Cl

Origin of Product

United States

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